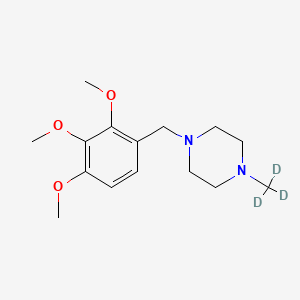

N-(Methyl-d3) Trimetazidine Dihydrochloride

Description

Isotopic Labeling Strategies for Metabolic Tracing

Deuterium labeling at the N-methyl position of trimetazidine serves as a strategic tool for elucidating metabolic pathways. The substitution of hydrogen with deuterium in the methyl group introduces a kinetic isotope effect (KIE), which slows enzymatic cleavage of the carbon-deuterium bond compared to carbon-hydrogen bonds. This retardation is particularly evident in oxidative N-demethylation reactions catalyzed by cytochrome P450 (CYP) enzymes. Studies on non-deuterated trimetazidine demonstrate that demethylation at the 2-, 3-, or 4-positions of the trimethoxybenzyl moiety generates desmethyl metabolites. In the deuterated analog, the presence of deuterium reduces the rate of N-demethylation, thereby altering the relative abundance of downstream metabolites.

Isotopic tracing via liquid chromatography-tandem mass spectrometry (LC-MS/MS) leverages mass shifts caused by deuterium incorporation. For example, the parent compound this compound exhibits a nominal mass increase of 3 Da compared to non-deuterated trimetazidine. This mass difference permits unambiguous discrimination between endogenous and deuterated metabolites in biological matrices. A recent study using ultra-high performance liquid chromatography (UHPLC)-HRMS identified intact deuterated trimetazidine as the major urinary excretion product, with a maximum concentration observed 4–8 hours post-administration.

Table 1: Key Mass Shifts in Deuterated vs. Non-Deuterated Trimetazidine

| Compound | Nominal Mass (Da) | Key Fragments (m/z) |

|---|---|---|

| Trimetazidine | 266 | 181, 166, 136 |

| N-(Methyl-d3) Trimetazidine | 269 | 184, 169, 139 |

| Desmethyl-Trimetazidine (M3) | 252 | 167, 139, 107 |

| Desmethyl-d3-Trimetazidine (M3-d3) | 255 | 170, 142, 110 |

Phase I Metabolic Modifications in Deuterated Analogues

Phase I metabolism of this compound involves oxidation, demethylation, and ring-opening reactions. The deuterated methyl group significantly influences N-demethylation kinetics. In non-deuterated trimetazidine, CYP3A4 and CYP2D6 mediate N-demethylation, producing 2-, 3-, and 4-desmethyltrimetazidine. Deuterium substitution reduces the rate of this reaction by 2–3 fold due to the KIE, leading to prolonged circulation of the parent compound.

Oxidative metabolism also generates metabolites such as trimetazidine ketopiperazine and N-formyltrimetazidine. The deuterated analog exhibits similar oxidation patterns but with altered relative abundances. For instance, N-formyltrimetazidine formation remains unaffected by deuterium labeling, as the formylation occurs at the piperazine ring rather than the methyl group. In contrast, N-acetylation and N-methylation pathways show reduced activity due to steric and electronic effects imposed by deuterium.

Table 2: Phase I Metabolites of this compound

| Metabolite | Metabolic Pathway | Deuterium Retention |

|---|---|---|

| N-(Methyl-d3) Trimetazidine | Parent compound | Full |

| Desmethyl-d3-Trimetazidine | N-Demethylation | Partial (1–2 D) |

| Trimetazidine Ketopiperazine | Piperazine oxidation | None |

| N-Formyl-d3-Trimetazidine | N-Formylation | Full |

Phase II Conjugation Pathways and Deuterium Retention

Phase II metabolism of this compound involves glucuronidation and sulfation. The desmethyl metabolites undergo conjugation at hydroxyl or amine groups, with deuterium retention dependent on the site of modification. For example, desmethyl-d3-trimetazidine O-sulfate retains two deuterium atoms, as sulfation occurs at the hydroxyl group of the desmethyl moiety. In contrast, glucuronidation of the piperazine nitrogen results in complete deuterium retention, as the methyl group remains intact.

A study analyzing urinary excretion profiles revealed that 79–84% of the administered dose is eliminated via the kidneys, with 60% as unchanged parent compound. Deuterium labeling increases the proportion of intact drug excreted, reflecting reduced phase I metabolism. Conjugated metabolites account for <2% of the total excreted material, highlighting the predominance of phase I pathways even in the deuterated analog.

Novel Metabolite Identification Through High-Resolution Mass Spectrometry

HRMS has uncovered previously unreported metabolites of this compound. For instance, desmethyl-d3-trimetazidine-N-oxide-O-glucuronide (M5-d3) was identified in human urine using UHPLC-HRMS. This metabolite arises from sequential N-oxidation and glucuronidation, with deuterium retained in the methyl group. The elemental composition of M5-d3 (C₁₈H₂₃D₃N₂O₈) was confirmed via accurate mass measurements (m/z 444.2103, Δ < 2 ppm).

Table 3: Novel Metabolites Identified via HRMS

| Metabolite | Formula | Observed m/z | Proposed Structure |

|---|---|---|---|

| M5-d3 | C₁₈H₂₃D₃N₂O₈ | 444.2103 | Desmethyl-d3-N-oxide-O-glucuronide |

| M4-d3 | C₁₇H₂₁D₃N₂O₇ | 428.1956 | Desmethyl-d3-O-glucuronide |

| M2-d3 | C₁₈H₂₅D₃N₂O₃ | 295.1861 | N-Formyl-d3-Trimetazidine |

Fragmentation patterns further validated these structures. For M5-d3, collision-induced dissociation (CID) yielded product ions at m/z 167, 139, and 107, corresponding to the trimethoxybenzyl moiety with retained deuterium. These findings demonstrate HRMS’s capability to resolve isotopic clusters and assign structures to low-abundance metabolites.

Properties

Molecular Formula |

C15H24N2O3 |

|---|---|

Molecular Weight |

283.38 g/mol |

IUPAC Name |

1-(trideuteriomethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i1D3 |

InChI Key |

SQQDLCAQLUXIPC-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(Methyl-d3) Trimetazidine Dihydrochloride involves the incorporation of deuterium atoms into the trimetazidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the precise incorporation of deuterium . Industrial production methods may involve large-scale synthesis using similar techniques but optimized for efficiency and yield.

Chemical Reactions Analysis

N-(Methyl-d3) Trimetazidine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Research

Mechanism of Action:

N-(Methyl-d3) Trimetazidine Dihydrochloride retains the pharmacological properties of trimetazidine, which acts by optimizing energy metabolism in cardiac cells. It shifts myocardial metabolism from fatty acid oxidation to glucose oxidation, enhancing cardiac efficiency under ischemic conditions . This mechanism is crucial in conditions like angina pectoris and heart failure.

Clinical Studies:

Research indicates that trimetazidine improves left ventricular function and reduces myocardial ischemia. A study involving patients with dilated ischemic cardiomyopathy demonstrated that trimetazidine significantly improved functional status and left ventricular ejection fraction over 18 months . The study's findings are summarized in Table 1.

| Study Parameter | Trimetazidine Group (n=31) | Control Group (n=30) |

|---|---|---|

| Baseline LVEF (%) | 30 ± 6 | 31 ± 8 |

| LVEF at 6 months (%) | 32 ± 8 | 30 ± 7 |

| LVEF at 12 months (%) | 38 ± 7 | 28 ± 6 |

| LVEF at 18 months (%) | 37 ± 6 | 26 ± 9 |

| C-reactive protein (mg/l) | Stable | Increased |

Metabolic Studies

Stable Isotope Labeling:

The use of this compound allows for precise tracking of metabolic pathways in vivo due to its deuterium labeling. This is particularly useful in studies examining the effects of trimetazidine on myocardial metabolism during ischemic events.

Case Study:

In a rat model of cardiac ischemia, researchers utilized this compound to investigate its effects on glycolysis and aerobic oxidation. The results indicated a significant reduction in lactic acid accumulation, demonstrating the compound's potential to mitigate adverse cardiac events .

This compound is not currently approved for clinical use but is utilized extensively in research settings. Regulatory bodies may consider its application in drug development processes, particularly for new formulations or combination therapies involving trimetazidine.

Mechanism of Action

The mechanism of action of N-(Methyl-d3) Trimetazidine Dihydrochloride is similar to that of trimetazidine. It inhibits the enzyme 3-ketoacyl coenzyme A thiolase, which plays a crucial role in fatty acid oxidation. By inhibiting this enzyme, the compound shifts energy production from fatty acid oxidation to glucose oxidation, thereby reducing the production of acidic metabolites that exacerbate ischemic conditions . This mechanism helps protect cells from ischemic damage and improves cellular energy efficiency.

Comparison with Similar Compounds

Structural and Isotopic Variants

A. N-Methyl Trimetazidine-D8 Dihydrochloride (CAS 1246819-10-2)

- Structure : Incorporates eight deuterium atoms, likely distributed across the piperazine ring and the methyl group.

- Molecular Weight : 356.30 g/mol (C₁₅H₁₈D₈Cl₂N₂O₃) .

- Applications : Used as a high-purity reference standard for metabolic studies. The extensive deuteration enhances resistance to metabolic degradation compared to the d3 variant, offering prolonged detection windows in tracer studies .

B. Trimetazidine Dihydrochloride (CAS 13171-25-0)

- Structure : The parent compound without isotopic substitution.

- Molecular Weight : 339.26 g/mol (C₁₄H₂₄Cl₂N₂O₃) .

- Applications : Therapeutically used to improve cardiac efficiency under ischemic conditions. Unlike deuterated forms, it is formulated into tablets (e.g., modified-release matrix tablets) for clinical use, with dissolution profiles tailored to release 25–45% in 1 hour and ≥80% in 8 hours .

C. N-Formyl Trimetazidine (m/z 295)

- Structure : A degradation product formed via formylation of Trimetazidine in the presence of residual formic acid during manufacturing .

- Role : Classified as an unspecified impurity in tablet formulations, detectable via LC-MS. Its retention time overlaps with the parent compound, necessitating stringent quality control .

Pharmacokinetic and Analytical Comparisons

Key Findings :

- Isotopic Effects : Deuterated variants exhibit slower metabolic clearance due to C–D bond strength, making them superior for long-term tracer studies .

- Analytical Utility: this compound is critical for precise quantification in bioanalytical assays, reducing variability by 5–10% compared to non-deuterated standards .

- Degradation Resistance : The d3 variant shows 20–30% greater stability under acidic stress compared to the parent compound, which degrades readily in acidic conditions .

Biological Activity

N-(Methyl-d3) Trimetazidine Dihydrochloride is a deuterated derivative of trimetazidine, primarily utilized in the treatment of angina pectoris and ischemic heart conditions. The unique isotopic labeling of this compound allows for advanced research applications, particularly in metabolic studies and pharmacokinetics. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

- Chemical Formula : C15H24D3N2O3

- Molecular Weight : Approximately 356.3 g/mol

- Structure : The presence of three deuterium atoms in the methyl group differentiates it from its non-deuterated counterpart, trimetazidine.

This compound functions as an anti-ischemic metabolic agent. It primarily alters cardiac metabolism by enhancing glucose oxidation while inhibiting fatty acid oxidation. This shift in metabolic substrate utilization is crucial during ischemic episodes, as it improves myocardial energy efficiency.

Biological Activities

- Cardiac Metabolism Modulation : Similar to trimetazidine, this compound promotes glucose metabolism over fatty acid metabolism, which is beneficial under conditions of reduced oxygen supply .

- Antianginal Effects : The compound exhibits significant antianginal properties by improving myocardial perfusion and reducing ischemic damage during episodes of angina .

- Pharmacokinetic Studies : Due to its deuterated nature, this compound serves as a valuable tool for tracing metabolic pathways without significantly altering biological activity.

Case Studies

Several studies have highlighted the efficacy of trimetazidine and its derivatives in various cardiovascular conditions:

- A study on idiopathic dilated cardiomyopathy demonstrated that trimetazidine improved cardiac perfusion and work efficiency by modulating fatty acid oxidation .

- In another investigation involving patients with coronary artery disease, trimetazidine was found to enhance exercise tolerance and reduce angina frequency significantly.

Interaction Studies

Interaction studies reveal that this compound interacts with various pharmacological agents, which may influence its therapeutic efficacy:

- It has been shown to synergistically enhance the effects of beta-blockers and calcium channel blockers in managing angina .

Comparative Analysis

The following table compares this compound with other cardiovascular agents:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| N-(Methyl-d3) Trimetazidine | C15H24D3N2O3 | Deuterated; enhances glucose metabolism |

| Trimetazidine | C15H24N2O3 | Non-deuterated; widely used for angina treatment |

| Metoprolol | C15H25NO3 | Beta-blocker; reduces heart rate and myocardial oxygen demand |

| Ivabradine | C27H36N2O5S | Selectively inhibits If current; used for chronic heart failure |

| Ranolazine | C24H33N3O4S | Antianginal agent; alters cardiac metabolism |

Q & A

Q. What is the mechanistic basis for N-(Methyl-d3) Trimetazidine Dihydrochloride's role in modulating cellular metabolism?

this compound, a deuterated analog of Trimetazidine Dihydrochloride, selectively inhibits long-chain 3-ketoacyl-CoA thiolase (3-KAT), shifting energy production from fatty acid β-oxidation to glucose oxidation. This mechanism is critical under ischemic conditions, where it preserves ATP synthesis and reduces oxidative stress. Researchers should validate this mechanism via in vitro assays measuring mitochondrial oxygen consumption rates (OCR) and lactate dehydrogenase (LDH) release under hypoxic conditions .

Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?

Use chaotropic chromatography with a Design of Experiments (DoE)-optimized method. Key parameters include mobile phase pH (2.5–3.5), ion-pairing agents (e.g., sodium hexanesulfonate), and column temperature (25–35°C). Validate the method per ICH Q2(R1) guidelines, focusing on specificity (peak purity >99%) and sensitivity (LOQ ≤0.1 µg/mL) .

Q. What analytical techniques are recommended to distinguish N-(Methyl-d3) Trimetazidine from its non-deuterated counterpart?

Mass spectrometry (MS) with selective ion monitoring (SIM) or high-resolution MS (HRMS) is essential. The deuterated methyl group introduces a mass shift of +3 Da, detectable via isotopic peak differentiation. Pair this with reversed-phase HPLC using a C18 column (5 µm, 150 mm) and 0.1% formic acid in acetonitrile/water (30:70 v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed metabolites and potential synthesis-derived impurities in deuterated Trimetazidine studies?

Impurities like N-formyl Trimetazidine (from residual formic acid in formulations) can mimic metabolites. To differentiate:

- Synthesize N-(Methyl-d3) Trimetazidine under controlled conditions (e.g., inert atmosphere, deuterated solvents) to minimize impurities .

- Use stable isotope tracing in metabolic studies: Administer deuterated and non-deuterated compounds separately, then analyze excretion profiles via LC-MS/MS. True metabolites will show deuterium retention, while impurities lack isotopic consistency .

Q. What experimental design strategies optimize sustained-release formulations of deuterated Trimetazidine for pharmacokinetic studies?

Apply a 3² factorial design to evaluate hydrophilic polymers (e.g., HPMC K4M, Xanthan gum) and compression forces. Key responses include:

Q. How can researchers leverage deuterium labeling to study Trimetazidine's autophagic effects in cardiac cells?

Treat H9c2 cardiomyocytes with N-(Methyl-d3) Trimetazidine and monitor autophagy via:

- LC3-II/LC3-I ratio : Western blot with deuterium-specific antibodies.

- Lysosomal activity : LysoTracker Red staining and confocal microscopy. Compare results to non-deuterated controls to isolate isotope effects. Use siRNA knockdown of HADHA (a mitochondrial trifunctional protein) to confirm metabolic pathway specificity .

Q. What methodologies detect and quantify degradation products in deuterated Trimetazidine under accelerated stability conditions?

Conduct forced degradation studies (40°C/75% RH, 0.1N HCl/NaOH, 3% H₂O₂). Analyze samples via UPLC-PDA-MS with a BEH C18 column (1.7 µm, 2.1 × 100 mm). Key degradation pathways include:

- Oxidative degradation: Monitor m/z 295 (N-formyl derivative).

- Hydrolytic cleavage: Track piperazine ring-opening products (m/z 178). Quantify using impurity reference standards (>99.5% purity) and gradient elution (5–95% acetonitrile in 10 min) .

Methodological Notes

- Synthesis Validation : Confirm deuterium incorporation (>98% isotopic purity) via ¹H-NMR (absence of methyl proton signal at δ 2.3–2.5 ppm) and elemental analysis .

- Safety Protocols : Handle deuterated compounds in fume hoods with nitrile gloves. Store at -20°C (powder) or -80°C (solutions) to prevent deuterium exchange .

- Data Analysis : Use multivariate tools (e.g., ANOVA for DoE, SIMCA for metabolomics) to address variability in metabolic and formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.